2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the introduction of the amino group and the substituted phenyl ring onto a propanoic acid backbone. One common method involves the reaction of 4-chloro-2-fluoroaniline with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Biological Activity
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, often referred to as (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid, is a chiral amino acid derivative with significant biological relevance. Its unique molecular structure, characterized by the presence of halogen substituents, enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C9H9ClFNO2
- Molar Mass : 217.62 g/mol
- Chirality : Exists in two enantiomeric forms, with the (S)-configuration being biologically active.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and influencing various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, which is crucial for its potential therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to reduce cell viability in various cancer cell lines, particularly A549 non-small cell lung cancer cells. In vitro studies have shown that this compound can significantly inhibit cell migration and proliferation, suggesting its potential as an anticancer agent .
Compound | Cell Line | Viability Reduction (%) |
---|---|---|
This compound | A549 | 50% |
Doxorubicin (control) | A549 | 70% |
Cisplatin (control) | A549 | 65% |
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In DPPH radical scavenging assays, it demonstrated significant antioxidant activity, which is vital for mitigating oxidative stress in cells .
Enzyme Inhibition
Studies have shown that this amino acid derivative can act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to form hydrogen bonds and ionic interactions with enzyme active sites, leading to altered enzyme kinetics and modulation of metabolic processes.
Case Studies
- Anticancer Activity in A549 Cells : In a study comparing various compounds for their anticancer efficacy, this compound was found to reduce the viability of A549 cells by approximately 50%, indicating strong potential for further development as an anticancer drug .
- Antioxidant Efficacy : Another study highlighted the compound's ability to scavenge free radicals effectively, showcasing its potential role in preventing oxidative damage during cancer progression .
Applications in Research
The compound serves multiple roles in scientific research:
- Pharmaceutical Development : As a building block for synthesizing novel drugs targeting neurotransmitter systems.
- Biochemical Research : Investigated for its role in enzyme inhibition and protein interactions.
- Material Science : Used in developing new materials due to its unique chemical properties .
Properties
IUPAC Name |
2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGQOHZMMWUAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.